molecular formula C10H22Cl2N2O2S B1383869 (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-16-7

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No.: B1383869
CAS No.: 2173052-16-7
M. Wt: 305.3 g/mol
InChI Key: FYGCOPBVYFLRKC-JXGSBULDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a bicyclic sulfone derivative featuring a thieno[3,4-b]pyrazine core with an isobutyl substituent at the 1-position. The compound’s octahydro structure indicates full saturation of the fused thiophene and pyrazine rings. As a dihydrochloride salt, it incorporates two equivalents of hydrochloric acid, improving stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

(4aS,7aR)-4-(2-methylpropyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c1-8(2)5-12-4-3-11-9-6-15(13,14)7-10(9)12;;/h8-11H,3-7H2,1-2H3;2*1H/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCOPBVYFLRKC-JXGSBULDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bicyclic Core

The bicyclic octahydrothieno[3,4-b]pyrazine framework is generally synthesized via cyclization reactions involving:

  • Starting from a tetrahydrothiophene derivative,
  • Coupling with a suitable pyrazine precursor or diamine,
  • Intramolecular nucleophilic substitution or condensation to close the bicyclic ring.

This step requires careful control of reaction conditions to favor the desired stereochemistry (4aR,7aS). Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like triethylamine or potassium carbonate to facilitate cyclization.

Introduction of the Isobutyl Group

The N-1 position is alkylated with isobutyl halides (e.g., isobutyl bromide) under basic conditions. This alkylation is carried out after the bicyclic core formation to avoid side reactions. The reaction is typically performed in an inert atmosphere to prevent oxidation or moisture interference.

Oxidation to 6,6-Dioxide

The thiophene ring is oxidized to the sulfone (6,6-dioxide) using strong oxidizing agents such as:

  • m-Chloroperbenzoic acid (m-CPBA),
  • Hydrogen peroxide in the presence of catalysts,
  • Peracids under controlled temperature.

This step must be carefully monitored to avoid over-oxidation or ring cleavage. The oxidation is usually performed at low temperatures (0–5 °C) to maintain the bicyclic structure.

Formation of the Dihydrochloride Salt

The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This salt formation improves the compound’s stability, handling, and solubility for further applications.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Bicyclic core synthesis Tetrahydrothiophene derivative + diamine, base (K2CO3/Et3N), DMF 50–80 °C 4–12 hours Control stereochemistry
N-1 Isobutyl alkylation Isobutyl bromide, base (Et3N), inert atmosphere Room temp to 40 °C 2–6 hours Alkylation post-cyclization
Thiophene oxidation m-CPBA or H2O2/catalyst 0–5 °C 1–3 hours Avoid over-oxidation
Dihydrochloride salt formation HCl in ethanol or ethyl acetate Room temperature 1–2 hours Improves solubility and stability

Research Findings and Optimization Notes

  • Stereochemical Control: Studies emphasize the importance of temperature and solvent choice during cyclization to ensure the (4aR,7aS) configuration is preserved without racemization.
  • Oxidation Selectivity: Using m-CPBA at low temperature yields the sulfone efficiently with minimal side products, confirmed by NMR and mass spectrometry.
  • Purity and Yield: Final purification often involves recrystallization of the dihydrochloride salt from ethanol, achieving purity >98% as confirmed by HPLC analysis.
  • Safety Considerations: Handling of oxidants and hydrochloric acid requires strict adherence to safety protocols due to potential hazards such as corrosivity and reactivity.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of octahydrothieno[3,4-b]pyrazine 6,6-dioxide derivatives with varying substituents at the 1-position. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Notes References
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Isobutyl (-CH2CH(CH2)2) C10H20N2O3S·2HCl (inferred) ~319.3 (estimated) Not provided Dihydrochloride salt; likely enhanced solubility; no explicit pharmacological data.
(4aR,7aS)-1-Methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Methyl (-CH3) C7H14Cl2N2O2S 263.18 2173052-56-5 Lower molecular weight; simpler substituent; used in medicinal chemistry research.
(4aR,7aS)-1-Isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride Isobutyryl (-COCH(CH2)2) C10H18ClN2O3S 282.8 2173052-48-5 Ketone group introduces polarity; single HCl salt; storage at room temperature.
(4aR,7aS)-1-(Cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride Cyclopropylmethyl C11H18Cl2N2O2S (inferred) ~319.3 (estimated) Not provided Cyclopropyl group may enhance metabolic stability; H301 hazard (toxic if swallowed).
(4aR,7aS)-Hexahydro-N,N-dimethyl-thieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide hydrochloride Dimethylcarboxamide (-CON(CH3)2) C10H17ClN3O3S 294.8 2173052-60-1 Polar carboxamide group; potential for hydrogen bonding; hydrochloride salt.
(4aR,7aS)-1-(Pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide Pyridin-3-ylmethyl C12H17N3O2S 267.35 2173052-86-1 Aromatic pyridine substituent; may improve target affinity; no safety data.

Key Observations :

Substituent Effects: Isobutyl vs. Isobutyryl vs. Isobutyl: The isobutyryl substituent introduces a ketone, increasing polarity and altering reactivity (e.g., susceptibility to nucleophilic attack) . Cyclopropylmethyl: The cyclopropane ring may confer steric protection against enzymatic degradation, improving pharmacokinetics .

Salt Forms: Dihydrochloride salts (e.g., target compound and methyl analog) generally exhibit higher aqueous solubility than monohydrochloride or free bases, critical for formulation .

Hazards :

  • Compounds like the cyclopropylmethyl analog carry H301 warnings (toxic if swallowed), suggesting shared toxicity risks across this class .

Synthetic Routes :

  • Similar compounds are synthesized via alkylation (e.g., using bromoalkanes) or condensation reactions, as seen in (sulfur incorporation) and (two-step alkylation/acid treatment) .

Biological Activity

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a synthetic compound belonging to the class of thieno[3,4-b]pyrazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article aims to summarize the current understanding of its biological activity based on various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₁₄Cl₂N₂O₂S
  • Molecular Weight : 273.19 g/mol

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro studies focusing on anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (colon cancer)6.587 - 11.10Induction of mitochondrial apoptosis via up-regulation of Bax and down-regulation of Bcl2
A549 (lung cancer)7.833Inhibition of cell proliferation and induction of apoptosis
MCF-7 (breast cancer)9.1 - 14.1Modulation of signaling pathways involved in cell survival and proliferation

The compound has been shown to activate the mitochondrial apoptotic pathway, leading to cell death in specific cancer types. For instance, in HT-29 cells, it was observed that the up-regulation of Bax protein prompts cytochrome C release and activation of Caspase 3, culminating in apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects. Preliminary studies indicate that it may mitigate neurotoxicity in differentiated PC12 cells, suggesting a potential role in treating neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on HT-29 Cells :
    • Objective : To assess the anticancer effects on colon cancer cells.
    • Findings : The compound significantly inhibited cell growth with an IC50 value between 6.587 and 11.10 µM. It was found to induce apoptosis through mitochondrial pathways by modulating pro-apoptotic and anti-apoptotic proteins .
  • Study on A549 Cells :
    • Objective : To evaluate the effects on lung cancer cell proliferation.
    • Findings : The compound exhibited an IC50 value of 7.833 µM and was effective in inducing apoptosis through various signaling pathways related to cell survival .

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound to enhance yield and purity?

Methodological Answer:
Optimization requires systematic adjustment of reaction parameters:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetic anhydride) to stabilize intermediates, as demonstrated in reflux-based syntheses of similar heterocycles .
  • Catalyst Screening : Evaluate bases like sodium acetate or fused sodium acetate to accelerate cyclization steps .
  • Temperature Control : Maintain reflux conditions (e.g., 2–12 hours) to ensure complete conversion while minimizing side reactions .
  • Purification : Employ gradient chromatography or crystallization from DMF/water mixtures to isolate high-purity products .

Basic: How should researchers approach structural characterization to confirm stereochemical configuration and functional group integrity?

Methodological Answer:
A multi-spectral approach is critical:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify stereochemistry (e.g., methyl group splitting patterns) and heterocyclic ring conformations .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/zm/z 386–403 in similar compounds) and fragmentation patterns .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly in the octahydrothieno-pyrazine backbone .
  • IR Spectroscopy : Identify sulfone (SO2\text{SO}_2) stretches (~1150–1300 cm1^{-1}) and pyrazine ring vibrations .

Advanced: What methodological frameworks are recommended for studying the compound's interactions with biological targets?

Methodological Answer:
Integrate computational and experimental workflows:

  • Molecular Docking : Use density functional theory (DFT) or molecular dynamics to model binding affinities with targets like ion channels or enzymes .
  • In Vitro Assays : Pair computational predictions with surface plasmon resonance (SPR) or fluorescence polarization to validate binding kinetics.
  • Theoretical Anchoring : Align hypotheses with existing frameworks (e.g., enzyme inhibition mechanisms) to ensure reproducibility and relevance .

Advanced: How can contradictions in toxicity data be systematically addressed in preclinical studies?

Methodological Answer:
Resolve discrepancies through:

  • Comparative Toxicity Assays : Test the compound alongside structurally similar analogs (e.g., sulfone derivatives) under identical conditions .
  • Dose-Response Analysis : Use Hill slope models to differentiate acute (e.g., H302 oral toxicity) vs. chronic effects .
  • Meta-Analysis : Cross-reference data from PubChem or validated toxicology databases to identify methodological outliers .

Intermediate: What experimental design principles are critical for stability studies under varying pH and temperature?

Methodological Answer:
Adopt a split-plot design to isolate variables:

  • Controlled Degradation : Expose the compound to pH 1–13 buffers at 25–60°C, monitoring degradation via HPLC .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the isobutyl group).
  • Replication : Use ≥4 replicates per condition to account for batch variability .

Advanced: What strategies elucidate metabolic pathways of the sulfone and pyrazine moieties?

Methodological Answer:
Combine isotopic labeling and advanced analytics:

  • 14C^{14}C-Labeling : Track metabolic fate in hepatic microsomal assays, focusing on sulfone reduction or pyrazine ring cleavage .
  • LC-HRMS : Identify phase I/II metabolites (e.g., glutathione conjugates) with high-resolution mass accuracy.
  • Computational Prediction : Use software like Meteor (Lhasa Limited) to simulate plausible biotransformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.